Methyl 3-oxooctadecanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-oxooctadecanoate can be synthesized through several methods. One common method involves the reaction of potassium 3-methoxy-3-oxopropanoate with palmitoyl chloride. The reaction typically occurs in an inert atmosphere using acetonitrile as the solvent. The mixture is cooled to 10-15°C, and triethylamine is added to facilitate the reaction. Anhydrous magnesium chloride is also used to promote the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The crude product is often purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group, forming secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed:
Oxidation: Octadecanoic acid derivatives.
Reduction: Methyl 3-hydroxyoctadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxooctadecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a model compound for studying lipid metabolism and enzyme interactions.
Industry: Used in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of methyl 3-oxooctadecanoate involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, influencing processes such as lipid metabolism and signal transduction. The ester group allows for easy incorporation into lipid bilayers, making it useful in drug delivery systems .
Comparison with Similar Compounds
Methyl 12-oxooctadecanoate: Similar structure but with the keto group at the twelfth carbon.
Methyl 5-oxooctadecanoate: Keto group at the fifth carbon.
Uniqueness: Methyl 3-oxooctadecanoate is unique due to the position of the keto group, which influences its reactivity and interaction with biological molecules. The specific placement of the keto group can affect the compound’s physical properties and its behavior in chemical reactions .
Biological Activity
Methyl 3-oxooctadecanoate, also known as methyl 12-oxo-octadecanoate, is a keto fatty acid ester that has garnered interest in the field of biological activity due to its potential therapeutic properties. This compound is part of a larger class of fatty acids and derivatives that exhibit various biological effects, including anti-inflammatory, antioxidant, and anticancer activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.
Chemical Structure and Properties
This compound is characterized by a long hydrocarbon chain with a ketone functional group at the third carbon position. Its molecular formula is and it has a molecular weight of approximately 304.48 g/mol. The presence of the keto group influences its reactivity and biological interactions.
Antioxidant Activity
Research has demonstrated that methyl esters of fatty acids, including this compound, exhibit significant antioxidant properties. A study reported that fractions containing octadecanoic acid methyl esters showed strong DPPH radical-scavenging activity, indicating their potential to neutralize free radicals in biological systems. The median inhibitory concentration (IC50) for these extracts was found to be comparable to standard antioxidants like butylated hydroxytoluene (BHT) .
Anticancer Properties
This compound has been evaluated for its anticancer effects in various cell lines. In vitro studies revealed that this compound exhibits cytotoxicity against cancer cells such as HeLa (cervical cancer) and MOLT-4 (leukemia). The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (µg/ml) |
---|---|
HeLa | 19.95 ± 1.18 |
MOLT-4 | 15.84 ± 1.64 |
These values suggest that this compound may selectively inhibit cancer cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Fatty acids are known to modulate inflammatory pathways, and studies indicate that ketone derivatives can inhibit pro-inflammatory cytokines. This action may contribute to their therapeutic efficacy in conditions characterized by chronic inflammation .
Case Studies
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of various fatty acid methyl esters on cancer cell lines, including HeLa and MOLT-4. This compound was among the compounds tested, showing promising results in reducing cell viability and inducing apoptosis .
- Antioxidant Efficacy : In another case study focusing on the antioxidant capacity of different extracts containing octadecanoic acid derivatives, this compound was highlighted for its ability to scavenge free radicals effectively, outperforming several other tested compounds .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound likely exerts its antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by upregulating endogenous antioxidant enzymes.
- Cytotoxic Mechanism : The cytotoxic effects on cancer cells may involve induction of apoptosis via mitochondrial pathways or disruption of cellular signaling pathways essential for cancer cell survival.
Properties
IUPAC Name |
methyl 3-oxooctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKQXJNTICLENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162978 | |
Record name | Methyl 3-oxooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14531-34-1 | |
Record name | Methyl 3-oxooctadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14531-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-oxooctadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-oxooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-oxooctadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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